1-benzyl-4-(1H-pyrrol-1-yl)piperidine

Descripción

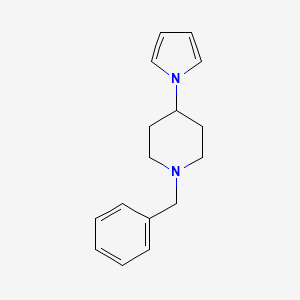

1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a pyrrole ring at the 4-position of the piperidine scaffold. The pyrrole substituent distinguishes it from well-known AChE inhibitors like donepezil, which instead bears a 5,6-dimethoxyindanone group at the 4-position . Its synthesis typically involves coupling reactions, as seen in related piperidine derivatives .

Propiedades

IUPAC Name |

1-benzyl-4-pyrrol-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFZLANTXURKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Bencil-4-pirrol-1-il-piperidina puede sintetizarse mediante diversas rutas sintéticas. Un método común implica la reacción de 1-bencilpiperidina con pirrol en condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico como el diclorometano. Las condiciones de reacción, incluyendo la temperatura y el tiempo, se optimizan para lograr un alto rendimiento y pureza del producto .

Métodos de producción industrial: La producción industrial de 1-Bencil-4-pirrol-1-il-piperidina implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se amplía para adaptarse a las demandas de producción, asegurando la coherencia en la calidad y el rendimiento del producto. Las técnicas avanzadas como los reactores de flujo continuo pueden emplearse para mejorar la eficiencia y reducir los costes de producción .

3. Análisis de las reacciones químicas

Tipos de reacciones: 1-Bencil-4-pirrol-1-il-piperidina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como haluros o aminas en presencia de una base.

Productos principales:

Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Formación de aminas o alcoholes correspondientes.

Sustitución: Formación de derivados de piperidina sustituidos.

4. Aplicaciones de la investigación científica

1-Bencil-4-pirrol-1-il-piperidina tiene diversas aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se investiga su potencial como ligando en estudios de unión a receptores.

Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades analgésicas y antiinflamatorias.

Industria: Se utiliza en el desarrollo de nuevos materiales e intermedios químicos.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-pyrrol-1-yl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyrrole group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-4-pyrrol-1-yl-piperidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mecanismo De Acción

El mecanismo de acción de 1-Bencil-4-pirrol-1-il-piperidina implica su interacción con dianas moleculares específicas. El compuesto se une a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se está estudiando .

Compuestos similares:

1-Bencil-4-piperidona: Estructura similar pero carece del anillo de pirrol.

4-Bencilpiperidina: Estructura similar pero carece del anillo de pirrol.

1-Bencil-4-metilpiperidina: Estructura similar con un grupo metilo en lugar del anillo de pirrol.

Singularidad: 1-Bencil-4-pirrol-1-il-piperidina es única debido a la presencia de ambos grupos bencilo y pirrol, que contribuyen a sus distintas propiedades químicas y biológicas. La combinación de estos grupos funcionales aumenta su potencial como un andamiaje versátil en el descubrimiento de fármacos y otras aplicaciones científicas .

Comparación Con Compuestos Similares

Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine)

- Key Differences: Donepezil’s 4-position substituent is a rigid, planar indanone group with methoxy substituents, enabling strong interactions with the AChE catalytic anionic site (CAS) and peripheral anionic site (PAS) .

- Activity: Donepezil exhibits nanomolar AChE inhibition (IC₅₀ ~6 nM), whereas pyrrole-containing derivatives like 1-benzyl-4-(1H-pyrrol-1-yl)piperidine are less potent due to reduced hydrophobic and π-π interactions .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

- Key Differences: This compound features a flexible benzoylaminoethyl chain at the 4-position, allowing conformational adaptability for binding to AChE’s gorge .

- Activity: The benzoylaminoethyl derivative shows moderate AChE inhibition (IC₅₀ ~100 nM), outperforming pyrrole-substituted analogs but remaining less potent than donepezil .

Sigma Receptor Ligands

1-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H–furo[3,4-c]pyrazole-4,4′-piperidine]

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Molecular Weight | AChE IC₅₀ (nM) | Sig-1R Affinity (nM) |

|---|---|---|---|---|

| This compound | 2.8 | 254.34 | >1000 | Not reported |

| Donepezil | 4.1 | 379.49 | 6 | Low |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 3.5 | 337.44 | 100 | Not reported |

| 1-Benzyl-6-methoxy-spiro derivative | 3.9 | 350.42 | N/A | 0.5 |

*Predicted using fragment-based methods.

- Its smaller molecular weight (254.34 vs. 379.49 for donepezil) may facilitate blood-brain barrier penetration but at the cost of reduced target engagement .

Research Findings and Implications

- Off-Target Potential: Pyrrole-containing piperidines may exhibit activity at sigma receptors or other CNS targets, warranting further investigation .

- Drug Design : Hybridizing the pyrrole moiety with aromatic or hydrogen-bonding groups (e.g., methoxy or benzoyl) could balance solubility and potency .

Actividad Biológica

1-benzyl-4-(1H-pyrrol-1-yl)piperidine, a compound featuring a piperidine ring substituted with a pyrrole and benzyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its heterocyclic components, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as a ligand for dopamine and serotonin receptors, which are crucial in mood regulation and neurological function.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways associated with mood disorders.

- Serotonin Receptor Interaction: Its interaction with serotonin receptors may contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity: Studies suggest that the compound may possess antidepressant-like properties in animal models, likely due to its modulation of neurotransmitter systems.

- Neuroprotective Effects: Preliminary findings indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. This was accompanied by increased levels of serotonin and norepinephrine in the brain .

Study 2: Neuroprotective Properties

A recent investigation explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Piperidine derivative | Moderate antidepressant activity |

| 4-(2-Methylpyrrol-1-yl)piperidine | Pyrrole-substituted | Neuroprotective effects |

| 4-(3-Fluorophenyl)piperidine | Fluorinated derivative | Anxiolytic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.